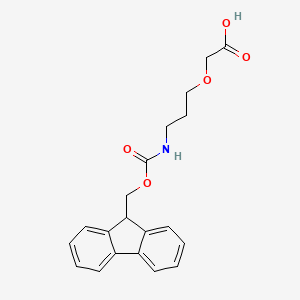
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid is a synthetic organic compound with the molecular formula C20H21NO5 and a molecular weight of 355.39 g/mol . It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propoxy Linker: The protected amino compound is then reacted with an appropriate propoxy compound to form the propoxy linker.
Introduction of the Acetic Acid Moiety: Finally, the acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
the general principles of organic synthesis and peptide chemistry are likely applied in large-scale production, involving similar steps as described above but optimized for efficiency and yield .
化学反応の分析
Types of Reactions
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Esterification and Amidation: The carboxylic acid moiety can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Esterification: Catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are used for esterification reactions.
Major Products
Deprotected Amino Compound: Removal of the Fmoc group yields the free amino compound.
Esters and Amides: Reactions with alcohols and amines produce esters and amides, respectively.
科学的研究の応用
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid has several scientific research applications:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino group.
Bioconjugation: The compound can be used to link biomolecules through its reactive functional groups.
Medicinal Chemistry: It is explored for the development of novel therapeutic agents due to its ability to form stable amide and ester linkages.
作用機序
The mechanism of action of 2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
類似化合物との比較
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid: Similar in structure but with a different alkyl chain length.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: Another Fmoc-protected amino acid derivative.
Uniqueness
2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propoxy)acetic acid is unique due to its specific propoxy linker and acetic acid moiety, which provide distinct reactivity and applications in peptide synthesis and bioconjugation .
特性
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-19(23)13-25-11-5-10-21-20(24)26-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOYSCRVCQJNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940088-41-5 |
Source


|
| Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2868885.png)

![7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B2868890.png)




![1,9-Dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B2868897.png)
![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
![N-{[5-({2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-OXOETHYL}SULFANYL)-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2868903.png)

![1-Morpholino-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2868905.png)


